molecular formula C14H20BNO3 B1274315 N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 380430-61-5

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B1274315
CAS No.: 380430-61-5
M. Wt: 261.13 g/mol
InChI Key: FTLANOKZIXLBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is an organic compound that features a boron-containing dioxaborolane ring attached to a phenyl group, which is further connected to an acetamide group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it useful in various synthetic applications.

Mechanism of Action

Safety and Hazards

The compound has been classified as Aquatic Chronic 4 according to its hazard statements . It should be stored in a dry room at normal temperature .

Future Directions

The compound has potential applications in the field of medicine, particularly in cancer treatment . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers .

Biochemical Analysis

Biochemical Properties

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide plays a crucial role in biochemical reactions, particularly in the synthesis of diaryl derivatives that act as FLAP (5-lipoxygenase-activating protein) regulators . FLAP is a protein widely distributed within the central nervous system and is responsible for regulating the activation of the 5-lipoxygenase enzyme. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been shown to interact with hydrogen bonds within cells, contributing to its high stability and reactivity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with FLAP and subsequent regulation of the 5-lipoxygenase enzyme can lead to changes in the production of leukotrienes, which are involved in inflammatory responses . This modulation can impact various cellular processes, including cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to form stable complexes with enzymes and proteins, thereby modulating their activity. For example, its interaction with FLAP inhibits the activation of the 5-lipoxygenase enzyme, reducing the production of pro-inflammatory leukotrienes . Additionally, the compound’s ability to form hydrogen bonds and interact with molecular frontier orbitals contributes to its high stability and reactivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biochemical activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates enzyme activity and cellular processes without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interaction with FLAP and the 5-lipoxygenase enzyme plays a significant role in the production of leukotrienes, which are key mediators of inflammation . Additionally, its impact on other metabolic pathways and the resulting changes in metabolite levels require further exploration.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s ability to form stable complexes with biomolecules facilitates its transport and accumulation in specific cellular compartments . Understanding the mechanisms of its transport and distribution is essential for optimizing its use in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles, where it exerts its biochemical effects . Investigating its subcellular localization and the resulting impact on cellular processes is crucial for understanding its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the Miyaura borylation reaction. This process includes the coupling of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid intermediate.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions include biaryl compounds and various boron-containing intermediates that can be further functionalized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to its combination of a boron-containing dioxaborolane ring and an acetamide group. This structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to participate in various cross-coupling reactions distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-10(17)16-12-9-7-6-8-11(12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLANOKZIXLBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397188
Record name N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-61-5
Record name N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 380430-61-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.